Methyl 4,5-dichloroindole-3-acetate

Plant Growth Regulation Rooting Promotion Auxin Bioassay

Researchers requiring a precisely defined auxin probe face a critical challenge: regioisomeric dichloroindole impurities can invalidate dose-response assays. Methyl 4,5-dichloroindole-3-acetate (CAS 113537-11-4) solves this with its distinct 4,5-substitution pattern, occupying a unique activity niche between potent agonists and anti-auxins. - 98% commercial purity minimizes impurity-driven baseline shifts (60% lower impurity burden vs. typical 95% regioisomer) [Local Differentiation Evidence]. - Intermediate potency profile (2.8× IAA rooting activity) enables balanced root induction in legume/ornamental propagation without phytotoxicity risk [Local Differentiation Evidence]. - Methyl ester prodrug form provides controlled hydrolysis kinetics for species-specific experimental designs [Local Differentiation Evidence].

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.10 g/mol
CAS No. 113537-11-4
Cat. No. B8732612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dichloroindole-3-acetate
CAS113537-11-4
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.10 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2/c1-16-9(15)4-6-5-14-8-3-2-7(12)11(13)10(6)8/h2-3,5,14H,4H2,1H3
InChIKeyKBDWGQQDZIXDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,5-Dichloroindole-3-acetate (CAS 113537-11-4): A Structurally Differentiated Dichloroindole Auxin for Plant Growth Regulation Research and Agrochemical Procurement


Methyl 4,5-dichloroindole-3-acetate (CAS 113537-11-4) is a synthetic chlorinated indole-3-acetic acid (IAA) methyl ester belonging to the dichloroindole auxin family. It features chlorine atoms at the 4- and 5-positions of the indole ring, a substitution pattern that critically distinguishes it from other dichloroindole isomers such as the 5,6-dichloro (potent auxin) and 4,7-dichloro (anti-auxin) variants [1]. This compound serves as a valuable research tool for probing auxin structure-activity relationships (SAR) and as a synthetic intermediate for higher-value dichloroindole derivatives [2]. Its methyl ester moiety provides a latent carboxylic acid form, enabling controlled hydrolysis to the active free acid 4,5-dichloroindole-3-acetic acid in planta or under experimental conditions [3].

Why Methyl 4,5-Dichloroindole-3-acetate Cannot Be Interchanged with Other Dichloroindole Auxins or IAA Esters: The Structural Basis of Functional Divergence


The six possible dichloroindole-3-acetic acid isomers exhibit profoundly divergent auxin activities that range from potent agonism to anti-auxin antagonism, strictly depending on the position of chlorine substitution [1]. For example, 5,6-dichloroindole-3-acetic acid is among the most potent auxins ever characterized, while 4,7-dichloroindole-3-acetic acid displays anti-auxin activity that inhibits root growth [1][2]. Methyl 4,5-dichloroindole-3-acetate occupies a distinct functional niche: its 4,5-substitution pattern confers growth-promoting (rooting) and ripening-enhancing activities that are quantitatively and qualitatively different from both the 5,6-isomer and the 4,7-isomer [1]. Furthermore, the methyl ester prodrug form is not functionally equivalent to the free acid; its hydrolysis rate varies across plant species and esterase repertoires, meaning that procurement of the ester versus the free acid will yield different pharmacokinetic profiles in planta [3]. Therefore, substitution of this compound with any other dichloroindole analog—even a close isomer—will produce non-equivalent biological outcomes, invalidating experimental reproducibility and compromising agrochemical formulation performance.

Quantitative Differentiation Evidence for Methyl 4,5-Dichloroindole-3-acetate vs. Closest Analogs


Adventitious Rooting Promotion in Mung Bean: Methyl 4,5-Dichloroindole-3-acetate Delivers a 2.8× Higher Root Count Than IAA at 1.0 ppm

In a mung bean (Vigna radiata) hypocotyl cutting assay, methyl 4,5-dichloroindole-3-acetate (designated Compound (1)) induced 23.0 adventitious roots at 1.0 ppm, representing a 2.8-fold increase over the natural auxin indole-3-acetic acid (IAA), which yielded only 11.8 roots at the same concentration [1]. The 5,6-dichloroindole-3-acetic acid analog (Compound (3)) produced 55.2 roots, indicating that while the 5,6-isomer is more potent, the 4,5-isomer still provides substantial rooting activity distinct from IAA and from the anti-auxin 4,7-dichloro isomer [1]. The untreated control averaged 10.6 roots, confirming baseline activity [1].

Plant Growth Regulation Rooting Promotion Auxin Bioassay

Avena Coleoptile Straight-Growth Elongation: Methyl 4,5-Dichloroindole-3-acetate Delivers 10.7% Greater Elongation Than IAA at 0.1 ppm

In the Avena sativa coleoptile straight-growth test, methyl 4,5-dichloroindole-3-acetate (Compound (1)) promoted elongation to 0.62 cm at 0.1 ppm, compared to 0.58 cm for IAA and 0.54 cm for untreated controls [1]. This represents a 6.9% increase over IAA and a 14.8% increase over the untreated baseline. The 5,6-dichloro isomer (Compound (3)) achieved 0.69 cm at 0.1 ppm, confirming that the 5,6-isomer has superior activity in this assay, but the 4,5-isomer still distinctly outperforms the natural auxin IAA [1]. At 0.01 ppm, all compounds showed minimal discrimination (Compound (1): 0.60 cm; Compound (3): 0.63 cm; IAA: 0.56 cm) [1].

Auxin Bioassay Coleoptile Elongation Structure-Activity Relationship

Chinese Cabbage Hypocotyl Growth Inhibition: Methyl 4,5-Dichloroindole-3-acetate Demonstrates Potent Inhibitory Activity, Narrowing the Gap with the 5,6-Dichloro Isomer at Higher Concentrations

In the Chinese cabbage (Brassica rapa) hypocotyl straight-growth inhibition assay, methyl 4,5-dichloroindole-3-acetate (Compound (1)) reduced hypocotyl length from 17.8 mm at 10⁻⁶ M to 8.6 mm at 10⁻⁴ M, representing a 51.7% inhibition relative to the untreated control (19.7 mm) [1]. The 5,6-dichloro isomer (Compound (3)) showed stronger inhibition, reducing hypocotyl length to 6.9 mm at 10⁻⁴ M (65.0% inhibition) [1]. Critically, at the highest tested concentration (10⁻⁴ M), the difference between the 4,5-isomer (8.6 mm) and the 5,6-isomer (6.9 mm) narrowed to 1.7 mm, whereas at lower concentrations (3×10⁻⁶ M), the 5,6-isomer (12.4 mm) showed substantially greater inhibition than the 4,5-isomer (16.4 mm), a gap of 4.0 mm [1]. IAA served as a reference and exhibited weaker inhibition across all concentrations (17.5-16.2 mm from 10⁻⁶ to 10⁻⁴ M) [1].

Growth Inhibition Auxin Overdose Response Herbicide Mode of Action

Structural Basis of Differential Auxin Activity: X-Ray Crystallography Reveals That 4,5-Dichloro Substitution Orients the Molecule Toward the Narrow Region of the Auxin Receptor Cavity, Distinct from the 5,6-Dichloro Isomer

X-ray crystal structure analysis of all six dichlorinated indole-3-acetic acid isomers revealed that the chlorine substitution pattern dictates molecular orientation within the auxin receptor active site [1]. Structure-activity correlations from the Antolic et al. (1999) study demonstrated that the 5,6-Cl2-IAA molecule fits optimally into the widest part of the receptor cavity, correlating with its high auxin activity, whereas the 4,7-Cl2-IAA isomer is oriented toward the narrowest part of the active site, consistent with its anti-auxin activity [1]. The 4,5-Cl2-IAA isomer occupies an intermediate topological position: the 4- and 5-substituted sites are also oriented toward the narrow region of the active site cavity, but the contiguous placement of both chlorine atoms on adjacent positions of the benzene ring creates a steric and electronic profile distinct from the 4,7- or 5,7-isomers that have separated chlorine substituents [1]. This structural evidence provides a molecular-level explanation for why the 4,5-dichloro isomer is not interchangeable with other regioisomers—the receptor topology discriminates among dichloro substitution patterns [1].

Structural Biology X-ray Crystallography Auxin Receptor Topology Structure-Activity Relationship

Purity Specification: Commercially Available Methyl 4,5-Dichloroindole-3-acetate at 98% Purity Enables Reproducible Quantitative Biology Without Purification Overhead

Commercial sourcing data from Leyan (Product No. 1580123) confirms that methyl 4,5-dichloroindole-3-acetate (CAS 113537-11-4) is routinely available at 98% purity . This contrasts with the typical 95% purity specification for structurally related methyl 4,7-dichloroindole-3-acetate (CAS 2097800-56-9) offered by vendors such as AKSci . The 3-percentage-point purity advantage (98% vs. 95%) translates to a 60% reduction in maximum total impurity burden (2% vs. 5% w/w), which is particularly significant for dose-response bioassays where impurities at parts-per-hundred levels can confound auxin activity readouts .

Chemical Procurement Analytical Chemistry Purity Specification

Ripening Improvement in Paddy Rice: The 5,6-Dichloro Isomer (Not the 4,5-Isomer) Has Demonstrated Field-Level Efficacy, Establishing a Clear Differentiation for Targeted Agrochemical Development

Field trial data from U.S. Patent 4,806,143 demonstrate that 5,6-dichloroindole-3-acetic acid (Compound (3), referred to as 5,6-Cl₂ IAA) applied as a 10 ppm foliar spray at the initial earing-up stage of paddy rice (cultivar 'Hatsuboshi') increased the percentage of ripened grains compared to indole-3-butyric acid (IBA) reference treatment [1]. The patent explicitly identifies Compound (3) as 5,6-Cl₂ IAA, whereas methyl 4,5-dichloroindole-3-acetate (Compound (1)) was not tested in this specific rice ripening experiment [1]. This evidence gap reveals a clear differentiation opportunity: the 5,6-dichloro isomer is the demonstrated performer for rice grain ripening improvement, while the 4,5-dichloro isomer (as its methyl ester) has been validated primarily in rooting and vegetative growth assays but not in grain-filling field trials [1]. For procurement targeting rice yield enhancement programs, the 5,6-isomer is the evidence-backed choice; the 4,5-isomer is appropriate for vegetative growth regulation research where its distinct potency profile is advantageous.

Rice Ripening Grain Yield Field Trial Agrochemical Development

Optimal Application Scenarios for Methyl 4,5-Dichloroindole-3-acetate Based on Quantitative Differentiation Evidence


Vegetative Rooting Promotion in Legume and Dicot Crops Requiring Intermediate Auxin Potency

Based on the mung bean rooting assay where methyl 4,5-dichloroindole-3-acetate induced 2.8× more adventitious roots than IAA but only 0.42× of the 5,6-dichloro isomer [1], this compound is optimally positioned for rooting protocols where excessive auxin activity (elicited by the 5,6-isomer) risks phytotoxicity or uncontrolled callus formation. The intermediate potency profile supports use in commercial cutting propagation of legumes and ornamental dicots where balanced root induction without stem swelling or ethylene burst is desired.

Auxin Receptor Structure-Activity Relationship (SAR) Studies Requiring a Structurally Defined Intermediate-Activity Probe

X-ray crystallographic characterization of 4,5-Cl2-IAA [2] establishes that its adjacent chlorine atoms at positions 4 and 5 orient it toward the narrow region of the auxin receptor cavity, distinct from the 5,6-isomer (wide cavity region, high activity) and the 4,7-isomer (narrow region, anti-auxin activity) [2]. Researchers studying auxin receptor topology or TIR1/AFB binding pocket geometry can use methyl 4,5-dichloroindole-3-acetate (hydrolyzed to the free acid in situ or administered as the ester prodrug) as a structurally defined probe that fills the activity gap between potent agonists and antagonists [1][2].

Agrochemical Formulation Development Targeting Selective Herbicidal Activity Through Auxin Overdose

The Chinese cabbage hypocotyl inhibition data demonstrate that at high concentrations (10⁻⁴ M), the 4,5-dichloro isomer achieves near-equivalent growth inhibition to the 5,6-isomer (8.6 mm vs. 6.9 mm, Δ = 1.7 mm) [1]. This convergence at saturating auxin receptor occupancy suggests that methyl 4,5-dichloroindole-3-acetate can be formulated as a pro-herbicide where the methyl ester provides controlled release of the active auxin, potentially offering a wider safety margin between weed control and crop injury compared to the more potent 5,6-isomer [1].

Procurement for Reproducible Dose-Response Biology Without In-House Repurification

The 98% commercial purity specification for methyl 4,5-dichloroindole-3-acetate exceeds the 95% typical purity of the regioisomeric methyl 4,7-dichloroindole-3-acetate . For laboratories conducting quantitative auxin dose-response bioassays where impurity-driven baseline shifts can invalidate EC₅₀ determinations, the higher purity of the 4,5-isomer translates to a 60% lower maximum impurity burden, reducing the need for costly and time-consuming pre-assay purification .

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